molecular formula C9H8O2 B043037 4-Chromanone CAS No. 491-37-2

4-Chromanone

Cat. No. B043037
CAS RN: 491-37-2
M. Wt: 148.16 g/mol
InChI Key: MSTDXOZUKAQDRL-UHFFFAOYSA-N
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Patent
US05719155

Procedure details

2-Hydroxyacetophenon (compound 1, R1 is as defined above) and compound 2 wherein R2 and R3 are as defined above are refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of a secondary amine such as pyrrolidine, piperidine and morpholine, using a Dean-Stark apparatus, while removing liberated water to give 4-chromanon (compound 3 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].N1CCCC1.N1CCCCC1.N1CC[O:25][CH2:24]C1>C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1.ClC1C=CC=CC=1.C1C=CC=CC=1>[O:25]1[C:6]2[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:3](=[O:4])[CH2:2][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Two
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Four
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
above are refluxed
CUSTOM
Type
CUSTOM
Details
while removing liberated water

Outcomes

Product
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.